molecular formula C19H28N2O2 B6641338 N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

Cat. No. B6641338
M. Wt: 316.4 g/mol
InChI Key: WNMNWFKVBLSLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide, also known as JNJ-42165279, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and pain perception.

Mechanism of Action

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide acts as a PAM of mGluR5, which is a G protein-coupled receptor that modulates the activity of glutamate, the primary excitatory neurotransmitter in the brain. PAMs enhance the activity of mGluR5 by binding to a site distinct from the glutamate binding site, which results in an increase in the potency and efficacy of glutamate. This leads to an increase in the activity of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which is involved in various physiological processes, including synaptic plasticity and cell survival.
Biochemical and Physiological Effects
This compound has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory, in preclinical models. It has also been shown to reduce anxiety-like behavior and improve social behavior in preclinical models of autism spectrum disorders. In addition, this compound has been shown to reduce pain perception in preclinical models of chronic pain.

Advantages and Limitations for Lab Experiments

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several advantages for lab experiments. It has high selectivity for mGluR5, which reduces the potential for off-target effects. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has several limitations. It has a short half-life, which limits its duration of action. It is also expensive to synthesize, which may limit its availability for research purposes.

Future Directions

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several potential future directions for research. It may be investigated further for its potential therapeutic applications in Alzheimer's disease, Fragile X syndrome, and schizophrenia. It may also be investigated for its potential as an analgesic and anxiolytic agent. In addition, this compound may be used as a tool compound to study the role of mGluR5 in various physiological processes, including synaptic plasticity and cell survival. Finally, this compound may be used as a lead compound for the development of new PAMs with improved pharmacokinetic properties and therapeutic potential.

Synthesis Methods

The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide involves several steps, as described in a patent application by Johnson & Johnson Pharmaceutical Research & Development (US20090036578A1). The starting material is 4-bromomethylcyclohexanone, which undergoes a Grignard reaction with 4-hydroxybenzaldehyde to yield an intermediate. This intermediate is then subjected to a reductive amination reaction with 5-methyl-2-pyrrolidinone to form this compound.

Scientific Research Applications

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in preclinical models of Alzheimer's disease, Fragile X syndrome, and schizophrenia. It has also been investigated for its potential as an analgesic and anxiolytic agent.

properties

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14-4-9-18(21-10-2-3-11-21)17(12-14)19(23)20-16-7-5-15(13-22)6-8-16/h4,9,12,15-16,22H,2-3,5-8,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMNWFKVBLSLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C(=O)NC3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.